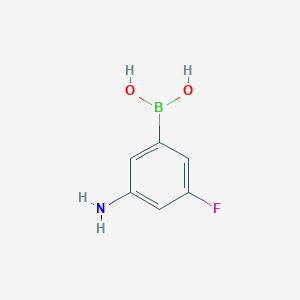
(3-Amino-5-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound can be used in Suzuki-Miyaura coupling reactions, a versatile reaction that allows the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates .Molecular Structure Analysis
The molecular formula of “(3-Amino-5-fluorophenyl)boronic acid” is C6H7BFNO2 . The InChI code is 1S/C6H7BFNO2/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,10-11H,9H2 .Chemical Reactions Analysis
“this compound” can be a valuable tool for organic chemists due to its reactivity with various functional groups. It can participate in Suzuki-Miyaura coupling reactions, which allow the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 154.94 g/mol. More detailed physical and chemical properties may require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : (3-Amino-5-fluorophenyl)boronic acid and similar derivatives can be synthesized from halogenated anilines. For example, a derivative was synthesized from 4-bromo-2-fluoroaniline, involving protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a 47% yield (Das et al., 2003).
- Chemical Properties : These compounds have a relatively low boronic acid pKa value when acetylated or attached to acrylamide hydrogels. They are also used in various organic synthesis processes such as Suzuki cross-coupling reactions and Diels-Alder reactions (Das et al., 2003).
Applications in Food Industry
- Specific Reduction of Fructose : Boronic acids, including derivatives of 3-aminophenylboronic acid, show potential for the specific reduction of fructose in food matrices, like fruit juice. This is based on their ability to form esters with diol structures (Pietsch & Richter, 2016).
Glucose Sensing and Diabetes Management
- Glucose Sensing Materials : Some derivatives of 3-amino-5-fluorophenylboronic acid are used in constructing glucose sensing materials that operate at physiological pH, which is crucial for diabetes management (Das et al., 2003).
Analytical Chemistry and Sensor Development
- Fluorescent Chemosensors : Boronic acids, including 3-amino-5-fluorophenylboronic acid derivatives, are used in developing fluorescent chemosensors for various biological substances like carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors are crucial in biological and chemical analysis (Huang et al., 2012).
- Potentiometric Saccharide Detection : They are also used in potentiometric detection of saccharides, leveraging the change in electrochemical potential due to boronic acid-diol complexation (Shoji & Freund, 2002).
Medical and Biological Applications
- Bacteria Detection : Boronic acids can detect bacteria through affinity binding reactions with diol-groups on bacterial cell walls. 3-Aminophenylboronic acid, for instance, has been used for this purpose (Wannapob et al., 2010).
Wirkmechanismus
Target of Action
, a fundamental reaction in organic synthesis for creating carbon-carbon bonds.
Mode of Action
(3-Amino-5-fluorophenyl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate . The reaction is catalyzed by a palladium(0) complex and a base . The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .
Safety and Hazards
While specific safety data for “(3-Amino-5-fluorophenyl)boronic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation and serious eye damage/eye irritation . Personal protective equipment/face protection should be worn when handling these compounds .
Eigenschaften
IUPAC Name |
(3-amino-5-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHXBVKNNGPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674991 |
Source


|
| Record name | (3-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-48-9 |
Source


|
| Record name | (3-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)
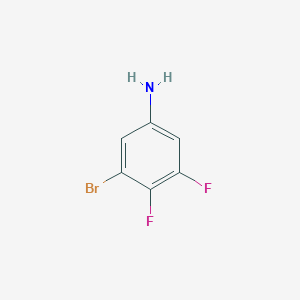
![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)
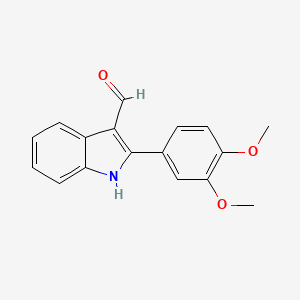
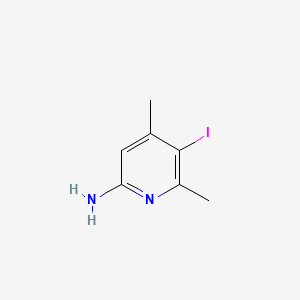
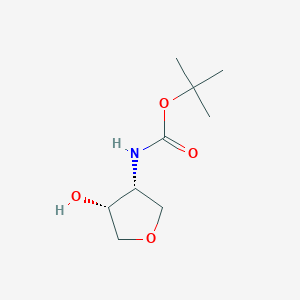


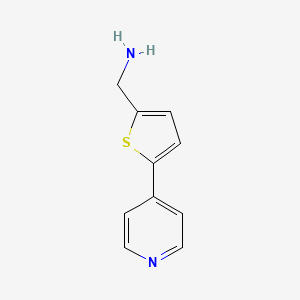

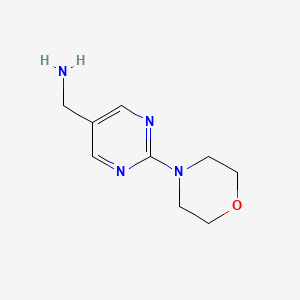
![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)

